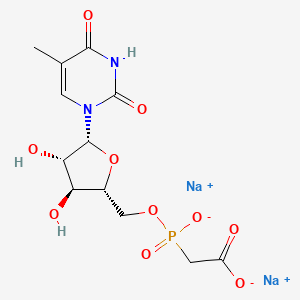
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C6H15N3·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with hydrazine derivatives. One common method involves the reaction of pyrrolidine with hydrazine hydrate under controlled conditions to form 1-(2-Hydrazinoethyl)pyrrolidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.
化学反応の分析
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones or oximes, while substitution reactions can produce various substituted pyrrolidine derivatives .
科学的研究の応用
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of nitrogen-containing heterocycles.
Biology: This compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
類似化合物との比較
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
- 3-Hydrazino-6-phenylpyridazine
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 6-Hydrazinoimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific hydrazinoethyl group, which imparts distinct chemical reactivity and biological properties .
特性
分子式 |
C6H17Cl2N3 |
|---|---|
分子量 |
202.12 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H15N3.2ClH/c7-8-3-6-9-4-1-2-5-9;;/h8H,1-7H2;2*1H |
InChIキー |
QQGNXQIWDSKQTB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
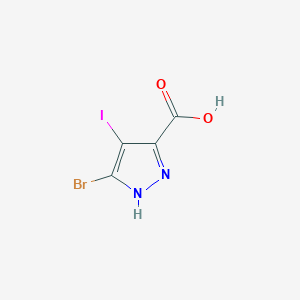

![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

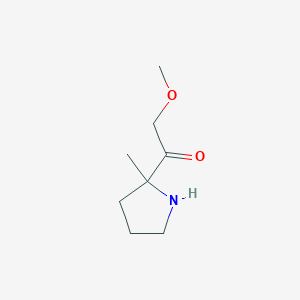
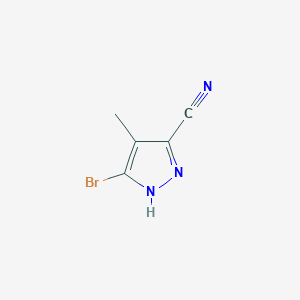
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
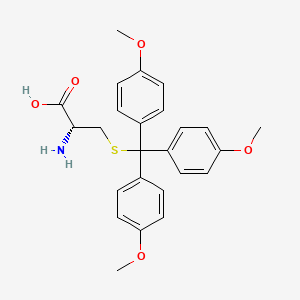
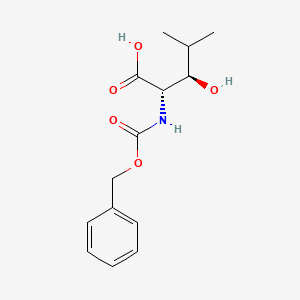
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
